molecular formula C21H30O3 B1255049 Triptonoterpene methyl ether

Triptonoterpene methyl ether

Cat. No.: B1255049
M. Wt: 330.5 g/mol
InChI Key: SPNKZMRXBVCONG-KKSFZXQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptonoterpene methyl ether is an abietane diterpenoid that is abieta-8(14),9(11),12-triene substituted at positions 3, 11 and 14 respectively by oxo, hydroxy and methoxy groups. It is found in Tripterygium wilfordii and Tripterygium hypoglaucum. It has a role as a plant metabolite. It is an abietane diterpenoid, a member of phenols, an aromatic ether, a cyclic ketone and a carbotricyclic compound.

Scientific Research Applications

Isolation and Structural Analysis

Triptonoterpene methyl ether, along with other diterpenoids, has been isolated from the roots of Tripterygium wilfordii Hook. f., as part of research into the constituents of this plant. These compounds' structures were established using various spectral studies, including NMR and MS techniques. Such research is pivotal in understanding the chemical composition and potential therapeutic applications of plant extracts (Li et al., 2013).

Separation Techniques

Efficient methods for separating bioactive compounds like this compound from Tripterygium wilfordii have been studied. Techniques such as high-capacity counter-current chromatography have been utilized for this purpose, emphasizing the importance of effective separation methods in pharmaceutical research (Wei, 2009).

Synthesis and Catalysis

In the field of organic chemistry, this compound serves as a key compound in the synthesis of other complex molecules. For instance, its enantioselective total synthesis has been achieved, demonstrating the compound's utility in the synthesis of natural products and in studies of chiral induction mechanisms in organic reactions (Yang et al., 2000).

Chemical Constituent Studies

This compound is also studied as part of broader research into the chemical constituents of various plants. For example, its presence was noted in the root bark of Tripterygium hypoglaucum, contributing to the overall understanding of the chemical makeup and potential pharmacological properties of these plants (Liu et al., 2011).

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(4aS,10aR)-5-hydroxy-8-methoxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C21H30O3/c1-12(2)14-11-15(22)18-13(19(14)24-6)7-8-16-20(3,4)17(23)9-10-21(16,18)5/h11-12,16,22H,7-10H2,1-6H3/t16-,21-/m0/s1

InChI Key

SPNKZMRXBVCONG-KKSFZXQISA-N

Isomeric SMILES

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)O

SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O

Canonical SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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